
Licochalcone a
Overview
Description
Licochalcone A is a bioactive chalcone flavonoid predominantly found in Glycyrrhiza inflata, a species of licorice used in traditional Chinese medicine. Structurally, it is characterized by a chalcone backbone with a prenyl group, which contributes to its unique biological activities . Modern studies highlight its role in modulating key pathways such as NF-κB for anti-inflammatory effects , thrombin inhibition via exosite I binding , and induction of autophagy/apoptosis in cancer cells . Its efficacy in skincare formulations (e.g., reducing erythema) further underscores its versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Licochalcone A can be synthesized through several methods, including column chromatography, preparative chromatography, and high-speed countercurrent chromatography. One common method involves the use of large-pore resin, polyamide column chromatography, and silica gel column chromatography. This method is simple, cost-effective, and easy to purify .
-
Column Chromatography
-
Preparative Chromatography
Materials: Silica nanospheres, gold shell, HF solution.
-
High-Speed Countercurrent Chromatography
Chemical Reactions Analysis
Licochalcone A undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives with enhanced biological activities.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures.
Products: Reduced derivatives with altered pharmacological properties.
-
Substitution
Reagents: Halogens, alkylating agents.
Conditions: Varying temperatures and solvents.
Products: Substituted derivatives with diverse biological activities.
Scientific Research Applications
Neuroprotective Effects
Licochalcone A has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Preclinical studies indicate that it can reduce amyloid plaques and tau phosphorylation, which are critical factors in Alzheimer's pathology. The compound acts as a multitarget drug, exhibiting neuroprotective effects through several mechanisms:
- Inhibition of Microglial Activation : this compound reduces neuroinflammation by inhibiting microglial activation and modulating inflammatory pathways such as ERK1/2 and NF-κB p65 .
- Oxidative Stress Reduction : It protects neuronal cells from oxidative stress induced by amyloid-beta peptides, activating the PI3K/Akt/mTOR signaling pathway .
- Cognitive Enhancement : By acting on the BDNF-TrkB pathway, this compound enhances cognitive function and may improve memory deficits associated with neurodegeneration .
Table 1: Neuroprotective Mechanisms of this compound
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects across various models. Research indicates its ability to modulate inflammatory responses through several pathways:
- Regulation of TLR4/MyD88/NF-κB Pathway : In dairy cow claw dermal cells, this compound mitigated inflammation by downregulating TLR4 and MyD88 expressions, leading to reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) .
- Ion Channel Inhibition : The compound inhibits ion channels involved in lymphocyte activation (ORAI1, Kv1.3), demonstrating potential for treating immune-related diseases .
Table 2: Anti-Inflammatory Mechanisms of this compound
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens:
- Antibacterial Effects : Studies have shown that this compound exhibits significant antibacterial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell membranes and inhibits biofilm formation .
- Antifungal Properties : The compound also shows antifungal activity, making it a candidate for treating fungal infections.
Table 3: Antimicrobial Activity of this compound
Anticancer Potential
The anticancer properties of this compound are notable, with research indicating its ability to inhibit tumor growth through various mechanisms:
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing proliferation .
Table 4: Anticancer Mechanisms of this compound
Mechanism of Action
Licochalcone A exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: Inhibits the expression of protein arginine methyltransferase 6, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity: Suppresses the expression of cyclooxygenase-2 and nitric oxide synthase, reducing inflammation.
Neuroprotective Activity: Acts as a PTP1B inhibitor, enhancing cognitive activity and mitigating neuroinflammation.
Comparison with Similar Compounds
Licochalcone A belongs to a family of structurally related chalcones (B, C, D, E) with distinct pharmacological profiles. Below is a detailed comparison:
Licochalcone B
- Structural Difference : Lacks the prenyl group present in this compound, altering its hydrophobicity .
- Biological Activities :
- Exhibits stronger autophagic induction than this compound, protecting against oxidative stress in neuronal models .
- Shows comparable anti-inflammatory effects but lower thrombin inhibition (IC₅₀ > 10 μM vs. This compound’s 0.92 μM) .
- Higher binding affinity to SARS-CoV-2 Mpro (KD = 4.67 μM) than Licochalcone D (KD = 5.64 μM) .
- Molecular Docking : Lower interaction energy (-119.7 kcal/mol) than this compound (-105.9 kcal/mol) in antimalarial studies, suggesting superior stability .
Licochalcone C
- Structural Difference : Contains additional hydroxyl groups, enhancing antioxidant capacity .
- Biological Activities: Potent inhibitor of bile salt hydrolase (BSH) with IC₅₀ = 0.73 μM, outperforming this compound (IC₅₀ = 5.8 μM) . Reduces iNOS expression by 60% in inflammatory models, surpassing this compound’s 40% reduction . Limited evidence in anticancer contexts compared to this compound’s robust apoptosis induction .
Licochalcone D
- Structural Difference : Features a methoxy group, influencing lipid solubility .
- Moderate antiviral activity against SARS-CoV-2 (KD = 5.64 μM) but lower cytotoxicity (IC₅₀ > 100 μM) than this compound (IC₅₀ = 53 μM) .
Licochalcone E
- Biological Activities: Weak antimalarial activity compared to this compound (interaction energy = -98.2 kcal/mol vs. -105.9 kcal/mol) . No significant anti-inflammatory or anticancer data reported, unlike this compound .
Data Tables
Table 1: Key Pharmacological Comparisons
Table 2: Molecular Docking Profiles (Antimalarial Activity)
Compound | Docking Energy (kcal/mol) | Target Protein Stability (RMSD) |
---|---|---|
This compound | -105.9 | 1.2 Å |
Licochalcone B | -119.7 | 0.9 Å |
Licochalcone E | -98.2 | 1.5 Å |
Mechanistic Insights
- Antioxidant Capacity : Licochalcone C’s hydroxyl groups enhance free radical scavenging, while this compound relies on prenyl-mediated membrane interaction .
- Thrombin Inhibition : this compound uniquely targets exosite I, unlike B or C, which show minimal activity .
- Anticancer Effects : this compound induces caspase-8-mediated apoptosis, whereas Licochalcone B activates ATM-Chk2 pathways .
Biological Activity
Licochalcone A (Lico-A), a flavonoid derived from the root of the Glycyrrhiza species, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of this compound
This compound is primarily extracted from licorice root (Glycyrrhiza glabra and Glycyrrhiza uralensis) and is known for its anti-inflammatory , antioxidative , antitumor , and antimicrobial properties. These attributes make it a candidate for various therapeutic applications, including neurodegenerative diseases, cancer treatment, and metabolic disorders.
1. Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in several studies. For instance, it significantly inhibited the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages, showcasing its potential as an anti-inflammatory agent. In a study involving carrageenan-induced paw edema in mice, Lico-A reduced inflammation at doses of 2.5 to 10 mg/kg, indicating its efficacy in acute inflammatory conditions .
Table 1: Inhibition of COX-2 Activity by this compound
Concentration (μg/mL) | PGE2 Production (%) | Inhibition (%) |
---|---|---|
Blank | 4.8 ± 0.8 | - |
Control | 28.7 ± 2.7 | - |
This compound | ||
0.1 | 21.3 ± 1.9* | 31.0 |
0.5 | 18.1 ± 3.1* | 44.8 |
1 | 14.5 ± 1.2* | 59.4 |
Indomethacin | 25.6 ± 0.6 | 13.0 |
(*p < 0.01 compared to control) .
2. Neuroprotective Effects
Recent studies indicate that this compound may have neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It has been shown to reduce amyloid plaques and tau phosphorylation in preclinical models, suggesting its potential as a multitarget drug for AD treatment . The compound acts by inhibiting specific pathways involved in neuroinflammation and oxidative stress.
Table 2: Mechanisms of Neuroprotection by this compound
3. Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines, including breast cancer and colon carcinoma cells. It operates through multiple signaling pathways such as NF-κB and PI3K/Akt/mTOR, leading to apoptosis in cancer cells while sparing normal cells .
Case Study: Neuroprotective Effects in Alzheimer’s Disease
A study conducted on transgenic mice models of AD demonstrated that this compound significantly reduced cognitive decline associated with amyloid plaque accumulation and tau hyperphosphorylation . The compound was administered at varying doses over a period of six weeks, with results indicating improved memory performance and reduced neuroinflammation.
Case Study: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the downregulation of aromatase activity, which is crucial for estrogen biosynthesis . This suggests its potential role as a non-endocrine risk-reducing agent for breast cancer prevention.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying Licochalcone A metabolites in hepatic metabolism studies?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) are standard for metabolite identification. For example, glucuronide and sulfate metabolites of this compound were characterized using HPLC-MS with selective reaction monitoring (SRM) transitions (e.g., m/z 515 to 339 for monoglucuronides) and NMR to confirm isomer ratios (97% E-isomer vs. 3% Z-isomer) .
- Experimental Design : Include β-glucuronidase/sulfatase treatment to validate conjugates and control incubations with heat-inactivated hepatocytes to confirm enzymatic activity .
Q. How does this compound affect cancer cell growth in vitro, and what statistical tools are appropriate for dose-response analysis?
- Methodology : Use dose-dependent assays (e.g., 0–100 μM this compound) on bladder cancer cell lines (UM-UC-3, J82, HT-1197) with triplicate measurements. Analyze viability via Student’s t-test (threshold: p < 0.05) and GraphPad Prism for dose-response curve fitting .
- Data Interpretation : Report IC₅₀ values and correlate with ERK1/2 pathway suppression, as shown in bladder cancer models .
Q. What antioxidant mechanisms are attributed to this compound in aqueous vs. alcoholic solutions?
- Mechanistic Insight : In aqueous solutions, this compound undergoes electron transfer (ET) and proton transfer (PT) to scavenge radicals (e.g., PTIO•). In methanol, hydrogen atom transfer (HAT) dominates, preferentially at the 4-OH group, confirmed via UPLC-ESI-Q-TOF-MS/MS adduct analysis (m/z 730 for DPPH• adducts) .
Advanced Research Questions
Q. How can contradictory data on this compound’s anti-inflammatory mechanisms be resolved?
- Case Study : While this compound inhibits NF-κB via IKK suppression (reducing TSLP in asthma models), its ion channel modulation (e.g., ORAI1, Kv1.3) remains understudied .
- Experimental Strategy : Combine siRNA knockdown of ion channels with NF-κB luciferase reporter assays to isolate pathway-specific effects .
Q. What experimental designs address reproducibility challenges in cell-based studies of this compound?
- Critical Factors : Cell line passaging introduces variability; limit passages (e.g., <20) and validate results across multiple lines. Use computational models to simulate passaging effects on gene expression .
- Validation : Replicate growth suppression assays (e.g., bladder cancer studies) with synchronized cell cycles and standardized culture conditions .
Q. How does this compound bind to thrombin, and what kinetic assays validate this interaction?
- Binding Analysis : Surface plasmon resonance (SPR) or fluorescence quenching assays show this compound binds thrombin exosite I (non-competitive inhibition). Lysine labeling assays (e.g., 80% reduction at exosite I vs. no effect at exosite II) confirm specificity .
- Data Interpretation : Compare inhibition constants (Kᵢ) with structural analogs to identify critical substituents (e.g., 1,1-dimethyl-2-propenyl group) .
Q. What advanced techniques elucidate this compound’s pharmacokinetics and tissue distribution?
- Approach : Use radiolabeled this compound (³H or ¹⁴C) in rodent models, paired with autoradiography and LC-MS/MS for quantification. Monitor major metabolites (e.g., MG1–MG9 glucuronides) in plasma and hepatic tissues .
Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s neuroprotective effects in Alzheimer’s disease?
- Protocol : Dock this compound into amyloid-beta (Aβ) fibrils using AutoDock Vina. Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability and free energy (MM-PBSA). Validate with in vitro Aβ aggregation assays .
Q. Methodological Considerations
- Data Contradiction Analysis : Compare studies using standardized protocols (e.g., identical cell lines, solvent controls). For example, subinhibitory this compound concentrations (1/16–1/4 MIC) do not affect S. aureus growth but alter toxin secretion .
- Statistical Rigor : Predefine exclusion criteria and power analysis (e.g., ≥80% power for t-tests) to avoid Type I/II errors .
Properties
IUPAC Name |
(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZSKMJFUPEHHW-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904181 | |
Record name | Licochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-22-7 | |
Record name | Licochalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licochalcone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Licochalcone A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LICOCHALCONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.